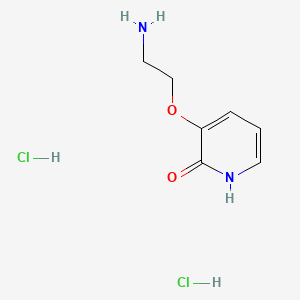![molecular formula C10H13F3O2S B13483011 8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Méthodes De Préparation
The synthesis of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride involves multiple steps, typically starting with the preparation of the core dispiro structure. The introduction of fluorine atoms and the sulfonyl fluoride group requires specific reagents and conditions. Common synthetic routes include:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonylation: Introduction of the sulfonyl fluoride group using reagents like sulfuryl fluoride (SO2F2) under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride.
Applications De Recherche Scientifique
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of fluorine atoms enhances its reactivity and stability, allowing it to form strong bonds with target molecules. The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride can be compared with other similar compounds, such as:
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : Similar dispiro structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
- 2-Amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Contains an amino group and a carboxylic acid group, offering different reactivity and applications.
The uniqueness of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride lies in its combination of fluorine atoms and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13F3O2S |
|---|---|
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H13F3O2S/c11-10(12)5-9(6-10)3-8(4-9)1-7(2-8)16(13,14)15/h7H,1-6H2 |
Clé InChI |
LGHWJDMXESVNKY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


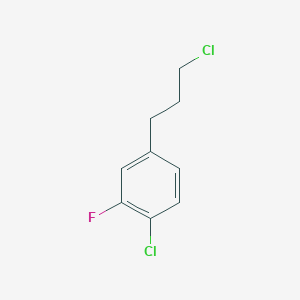
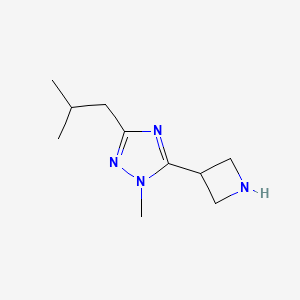
![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
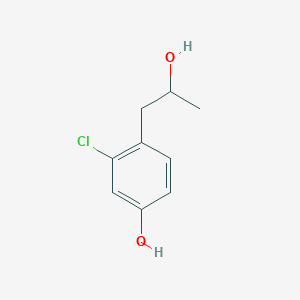
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
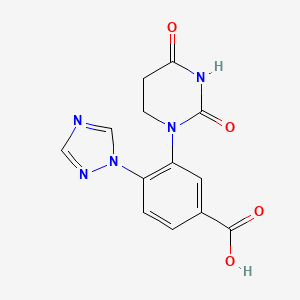
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
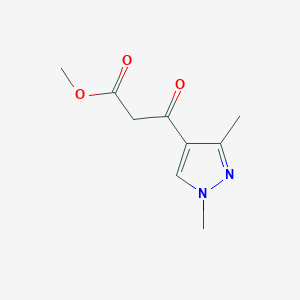
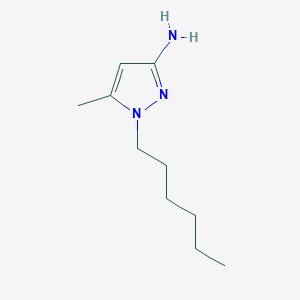
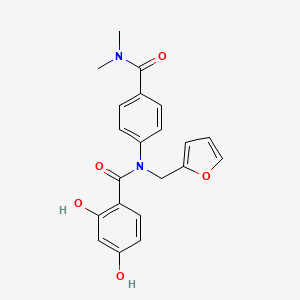
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
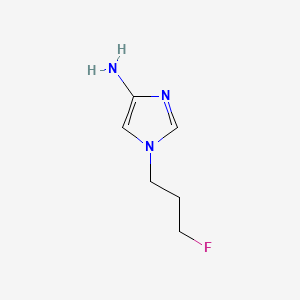
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
